molecular formula C22H24ClN3O4S2 B2987763 (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 850910-03-1

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2987763
CAS No.: 850910-03-1
M. Wt: 494.02
InChI Key: BWCVMPRLCKDJHM-GYHWCHFESA-N
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Description

This compound is a benzothiazole derivative, which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles have been widely studied due to their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzothiazole core, an ethyl group at the 3-position of the benzothiazole, a sulfonyl group attached to a 4-position benzamide, and a (2,6-dimethylmorpholino) group attached to the sulfonyl group .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions. The specific reactions that this compound would undergo depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzothiazoles include moderate to high polarity, the ability to form hydrogen bonds, and stability under a variety of conditions .

Scientific Research Applications

Synthesis and Biological Screening

  • A study detailed the synthesis of various substituted benzothiazoles and their screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds were synthesized by condensing ethylchloroformate with substituted 2-aminobenzothiazoles, indicating a methodological approach to creating bioactive molecules with potential therapeutic uses (Patel et al., 2009).

  • Another research effort synthesized fluoro-substituted sulphonamide benzothiazoles containing thiazole for anti-microbial screening. This study highlights the pharmacologically significant therapeutic potentials of benzothiazoles and sulphonamide compounds, underscoring the importance of synthesizing novel compounds for potent biodynamic agents (Jagtap et al., 2010).

Anticancer Activity

  • Research on pro-apoptotic indapamide derivatives as anticancer agents synthesized benzamide derivatives from indapamide and evaluated their proapoptotic activity on melanoma cell lines, demonstrating the potential for these compounds as anticancer agents. The study emphasizes the relevance of synthesizing and studying the biological activities of benzamide derivatives for cancer treatment (Yılmaz et al., 2015).

Anti-Inflammatory and Analgesic Agents

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened for their analgesic and anti-inflammatory activities. The study identifies compounds with significant COX-2 selectivity, presenting them as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Electrophysiological Activity

  • The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides were explored, showing potency comparable to sematilide, a selective class III agent. This indicates the potential use of these compounds in treating reentrant arrhythmias, contributing to the development of novel therapeutic options for arrhythmias (Morgan et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzothiazoles are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling benzothiazoles, as some derivatives are known to be bioactive .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of activities associated with benzothiazoles, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-4-26-19-10-7-17(23)11-20(19)31-22(26)24-21(27)16-5-8-18(9-6-16)32(28,29)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVMPRLCKDJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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